

"ethyl 2-(1H-indol-3-yl)-2-oxoacetate" solubility in different solvents

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Compound of Interest

Compound Name: ethyl 2-(1*H*-indol-3-yl)-2-oxoacetate

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An In-depth Technical Guide to the Solubility of **Ethyl 2-(1H-indol-3-yl)-2-oxoacetate**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **Ethyl 2-(1H-indol-3-yl)-2-oxoacetate**, a key intermediate in synthetic organic chemistry and drug discovery. Given the general scarcity of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We will explore its predicted solubility profile across a range of common laboratory solvents, grounded in an analysis of its molecular structure. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to serve as an essential resource for researchers, chemists, and pharmaceutical scientists engaged in the synthesis, purification, formulation, and biological screening of this and related indole derivatives.

Introduction to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate

Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as ethyl 3-indoleglyoxylate, is a significant heterocyclic compound featuring an indole nucleus attached to an ethyl glyoxylate moiety at the C3 position.^[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The α -keto ester functionality of

this molecule makes it a versatile precursor for the synthesis of more complex indole derivatives, including tryptamines and other pharmacologically active agents.[2][3]

Understanding the solubility of **ethyl 2-(1H-indol-3-yl)-2-oxoacetate** is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical determinant of bioavailability in drug development.[4][5][6] Poor solubility can present significant challenges, leading to unreliable results in biological assays and complicating formulation efforts.[5][6]

Compound Properties:

- Molecular Formula: C₁₂H₁₁NO₃[7]
- Molecular Weight: 217.22 g/mol [7]
- Structure:

Foundational Principles of Solubility

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[8][9][10] This is because the dissolution process requires overcoming the solute-solute and solvent-solvent interactions in favor of new, energetically favorable solute-solvent interactions.[8]

Molecular Structure Analysis

The solubility behavior of **ethyl 2-(1H-indol-3-yl)-2-oxoacetate** can be rationalized by examining its key structural features:

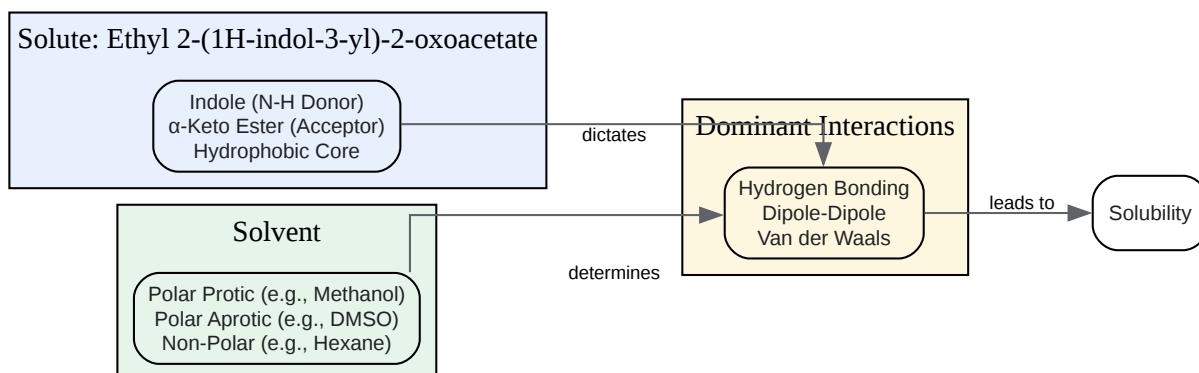
- Indole Ring System: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic. However, the nitrogen atom within the ring introduces a site for hydrogen bonding; the N-H group can act as a hydrogen bond donor.[2][3]
- α -Keto Ester Group (-CO-CO-OEt): This functional group is highly polar. The two carbonyl oxygens and the ester oxygen are effective hydrogen bond acceptors.

- Ethyl Group (-CH₂CH₃): This terminal alkyl chain is non-polar and contributes to the molecule's lipophilicity.

The molecule thus possesses both hydrophilic (polar) and lipophilic (non-polar) regions, making it amphiphilic. Its solubility will be a balance between these competing characteristics.

Solute-Solvent Interactions

The dissolution of **ethyl 2-(1H-indol-3-yl)-2-oxoacetate** in a given solvent is contingent on the nature of the intermolecular forces established.



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Caption: Key factors influencing solubility.

Predicted Solubility Profile

While quantitative experimental data is not widely published, a qualitative solubility profile can be predicted based on the structural analysis and established chemical principles.[\[11\]](#)

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	Excellent hydrogen bond acceptor with high polarity; effectively solvates both the polar keto-ester group and the indole N-H.[11]
N,N-	Dimethylformamide (DMF)	High	Similar to DMSO, its high polarity and ability to accept hydrogen bonds facilitate strong interactions with the solute.[11]
Acetone		Moderate to High	A good hydrogen bond acceptor that can solvate the polar functional groups.
Acetonitrile (ACN)		Moderate	Its polar nature allows for dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than DMSO or DMF.[11]
Polar Protic	Methanol (MeOH)	Moderate	Can act as both a hydrogen bond donor (to the carbonyls) and acceptor (from the N-H), facilitating dissolution.[11]
Ethanol (EtOH)		Moderate	Similar to methanol, but its slightly larger alkyl chain makes it

			marginally less polar, potentially reducing solubility compared to methanol.
Water	Low to Very Low		The large, hydrophobic indole ring and ethyl group significantly outweigh the polar functionalities, leading to poor aqueous solubility. [12]
Non-Polar	Dichloromethane (DCM)	Moderate	The molecule has significant non-polar character, allowing for favorable van der Waals interactions with DCM. [11]
Ethyl Acetate	Moderate to High		The solvent has moderate polarity and is an ester itself, which can favorably interact with the solute's keto-ester group.
Toluene	Low to Moderate		Aromatic π - π stacking interactions between toluene and the indole ring are possible, but the significant polarity mismatch with the keto-ester group limits solubility. [11]
Hexanes	Very Low		As a highly non-polar alkane, hexane

cannot effectively solvate the polar regions of the molecule, leading to minimal dissolution.

[11]

Note: This table represents a qualitative prediction. Accurate quantitative data must be obtained through experimental verification.[11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[13][14] This method involves agitating an excess of the solid compound in the solvent for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value, indicating equilibrium.[15][16][17]

Materials and Equipment

- **Ethyl 2-(1H-indol-3-yl)-2-oxoacetate** (solid form)
- Selected solvents (analytical grade or higher)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PTFE or PVDF, chosen for solvent compatibility)
- Analytical balance
- Volumetric flasks and pipettes

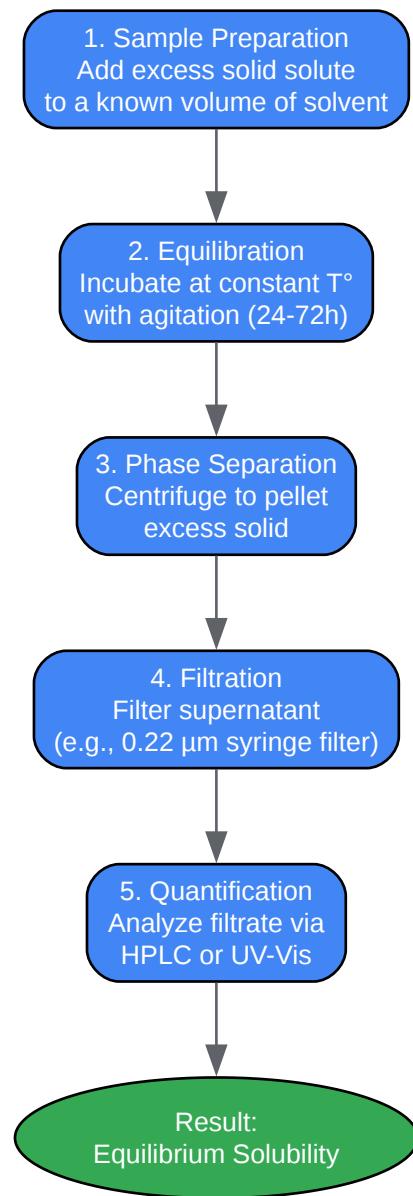
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

- Preparation:
 - Accurately weigh an excess amount of **ethyl 2-(1H-indol-3-yl)-2-oxoacetate** and add it to a pre-labeled glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment.[13][16]
 - Pipette a precise volume of the chosen solvent (e.g., 2 mL) into the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250-300 RPM).[16]
 - Agitate the samples for a sufficient duration to ensure equilibrium is reached. A common starting point is 24 to 72 hours.[16] To verify equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[14]
- Phase Separation:
 - After incubation, remove the vials and allow the undissolved solid to settle. Centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.[15]
 - Carefully withdraw a portion of the supernatant using a pipette.
 - Immediately filter the supernatant through a syringe filter into a clean analysis vial.[15] This step is critical to remove any remaining microscopic solid particles that would otherwise lead to an overestimation of solubility.
- Analysis and Quantification:

- Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
- Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[\[15\]](#)[\[17\]](#)
- Construct a calibration curve from the standard solutions (absorbance vs. concentration).
- Determine the concentration of the filtered sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.
- Express the final solubility in appropriate units, such as mg/mL or μ g/mL.

Experimental Workflow Diagram



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